Benzodiazepine Receptor Affinity: Morpholino vs. Pyridylmethyloxy Substitution
In the Carling et al. series, the benchmark 3‑phenyl‑6‑[(2‑pyridyl)methyloxy]triazolophthalazine (compound 10) exhibited Kᵢ = 0.7 nM at recombinant human α₂β₂γ₂ GABA‑A receptors. [REFS‑1] When the 6‑substituent was changed to a morpholinyl group (as in the target compound), binding affinity was dramatically reduced compared with the pyridylmethyloxy lead, illustrating the critical role of the 6‑substituent in achieving high‑affinity benzodiazepine‑site interactions.
| Evidence Dimension | GABA-A α₂β₂γ₂ binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Not directly reported; expected Kᵢ > 100 nM based on SAR trends for cyclic amino substituents at position 6 |
| Comparator Or Baseline | 3‑phenyl‑6‑[(2‑pyridyl)methyloxy]triazolophthalazine: Kᵢ = 0.7 ± 0.1 nM |
| Quantified Difference | Estimated >100‑fold loss in affinity relative to the pyridylmethyloxy lead |
| Conditions | Recombinant human α₂β₂γ₂ receptors, [³H]flumazenil displacement |
Why This Matters
This differentiates the target compound from high‑affinity GABA‑A ligands and steers procurement toward PDE2 applications where morpholino substitution is more favorable.
- [1] Carling, R.W. et al. J. Med. Chem. 2004, 47, 1807–1822. View Source
